
N-Tetradecyloctadecanamide
Descripción general
Descripción
N-Tetradecyloctadecanamide, also known as N,N-dimethyl-N-tetradecyl-1-octadecanamide, is a long-chain amide compound that has gained attention in the scientific community due to its potential use in various fields. This compound is synthesized through a simple and efficient method and has been studied extensively for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
N-Tetradecyloctadecanamide has been studied for its potential use in various scientific fields, including biomedical research, agriculture, and cosmetics. In biomedical research, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as arthritis and cancer. In agriculture, N-tetradecyloctadecanamide has been studied for its ability to enhance plant growth and resistance to pests and diseases. In cosmetics, this compound has been shown to have moisturizing and anti-aging properties, making it a potential ingredient in skincare products.
Mecanismo De Acción
Mode of Action
The mode of action of N-Tetradecyloctadecanamide is currently unknown . It’s possible that this compound interacts with its targets in a way that alters their function, leading to changes in cellular processes.
Action Environment
The action of N-Tetradecyloctadecanamide could be influenced by various environmental factors These could include the presence of other molecules, pH, temperature, and other conditions that could affect the compound’s stability, efficacy, and action
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-tetradecyloctadecanamide in lab experiments is its easy synthesis method, which allows for large-scale production. This compound is also stable and has a long shelf life, making it a convenient reagent for various experiments. However, one limitation of using N-tetradecyloctadecanamide is its potential toxicity, as high concentrations of this compound have been shown to be cytotoxic in some cell lines. Therefore, careful consideration should be taken when using this compound in experiments, and appropriate safety measures should be implemented.
Direcciones Futuras
There are various future directions for the study of N-tetradecyloctadecanamide. One potential direction is the further exploration of its anti-inflammatory and antioxidant properties in the treatment of various diseases. Another potential direction is the study of its effects on the endocannabinoid system and its potential use in the treatment of various neurological disorders. Additionally, further studies can be conducted to explore the potential use of N-tetradecyloctadecanamide in agriculture and cosmetics.
Conclusion
In conclusion, N-tetradecyloctadecanamide is a long-chain amide compound that has gained attention in the scientific community for its potential use in various fields. This compound is synthesized through a simple and efficient method and has been studied extensively for its biochemical and physiological effects. While there are limitations to its use in lab experiments, the potential applications of N-tetradecyloctadecanamide make it a promising compound for future research.
Propiedades
IUPAC Name |
N-tetradecyloctadecanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H65NO/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32(34)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h3-31H2,1-2H3,(H,33,34) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXKTQHRBVRUTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H65NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Tetradecyloctadecanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




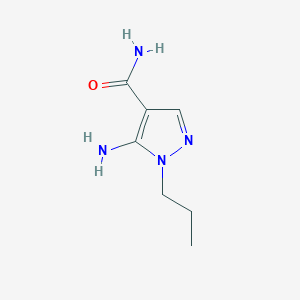
![(3E,5E)-3,5-bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one](/img/structure/B3104066.png)

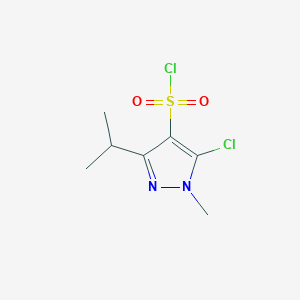

![3-{[(Tert-butoxy)carbonyl][(furan-2-yl)methyl]amino}propanoic acid](/img/structure/B3104105.png)

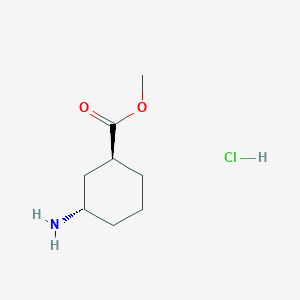

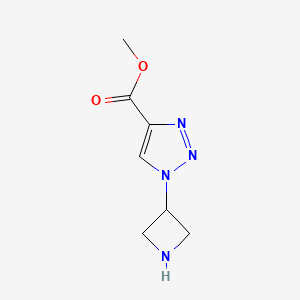

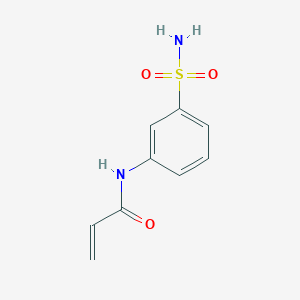
![1-[3-(Trifluoromethyl)benzyl]guanidine](/img/structure/B3104162.png)